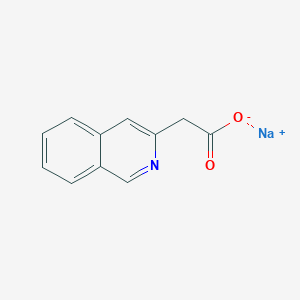

Sodium 2-(isoquinolin-3-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

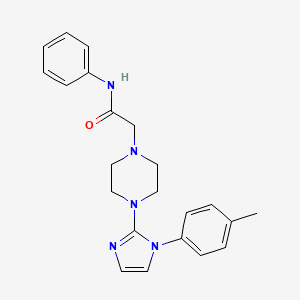

Sodium 2-(isoquinolin-3-yl)acetate is a chemical compound with the molecular formula C11H8NNaO2 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of isoquinoline derivatives, which this compound is a part of, has been extensively studied . A common method involves the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Another approach involves the esterification of 2-(1H-indol-3-yl)acetic acid with a catalytic amount of sulfuric acid in ethanol to ethyl 2-(1H-indol-3-yl)acetate .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

Chemical Reactions Analysis

Isoquinoline derivatives, including this compound, can undergo various chemical reactions. For instance, a tuneable route to multi-substituted isoquinolines through C–C bond cleavage from ethyl-3-benzyl-3,4-dihydroisoquinoline-3-carboxylate derivatives has been developed .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of similar compounds. For example, physical properties include color, density, hardness, and melting and boiling points .

Wissenschaftliche Forschungsanwendungen

Isoquinoline Alkaloids and Their Therapeutic Potential

Isoquinoline alkaloids, including those similar to Sodium 2-(isoquinolin-3-yl)acetate, have been extensively studied for their pharmacological properties. These compounds show promising therapeutic potentials, including antimicrobial, antitumor, and other biological activities. The review by Dembitsky et al. (2015) highlights the role of naturally occurring plant isoquinoline N-oxide alkaloids in drug discovery, emphasizing their confirmed antimicrobial, antibacterial, antitumor, and other activities. This suggests that this compound could be of interest in the development of new pharmacological agents (Dembitsky, Gloriozova, & Poroikov, 2015).

Neuroprotective and Anticancer Properties

Research on isoquinoline derivatives reveals their importance in modern therapeutics. Danao et al. (2021) provide insights into the pharmacological importance of isoquinoline derivatives, highlighting their anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, and various other biological potentials. This broad spectrum of activities suggests that this compound could be explored for similar therapeutic applications, especially in neurodegenerative and cancer-related research (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).

Sodium-Based Compounds in Energy Storage

The application of sodium in energy storage technologies, particularly sodium-metal anodes in sodium-metal batteries (SMBs), presents a significant area of research. Lee et al. (2019) review challenges and progress in sodium-metal anodes, including the chemical and physical properties of sodium metal versus lithium metal and its behavior in electrochemical systems. Although this review focuses on elemental sodium, the interest in sodium compounds, such as this compound, could extend to their potential roles in enhancing the performance or stability of sodium-based energy storage systems (Lee, Paek, Mitlin, & Lee, 2019).

Environmental Applications and Removal Strategies

The environmental persistence and removal strategies for common contaminants, such as acetaminophen, a well-studied compound, offer insights into potential environmental applications of this compound. Vo et al. (2019) discuss acetaminophen micropollutants in various environments, highlighting the challenges in monitoring, detection, and treatment. While this compound is not directly mentioned, the methodologies and considerations for removing similar compounds from the environment could be relevant (Vo, Le, Nguyen, Bui, Nguyen, Rene, Vo, Cao, & Mohan, 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Isoquinoline derivatives, including Sodium 2-(isoquinolin-3-yl)acetate, have attracted great interest due to their wide biological and fluorescent properties . Future research could focus on the synthesis of novel isoquinoline derivatives and their potential applications in various fields, such as medicinal chemistry .

Eigenschaften

IUPAC Name |

sodium;2-isoquinolin-3-ylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2.Na/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10;/h1-5,7H,6H2,(H,13,14);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTTRIVWFDYYJKS-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea](/img/structure/B2729645.png)

![N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2729646.png)

![6-chloro-7-methyl-4-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2729648.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2729654.png)

![1-(cyclopropylmethyl)-4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1,2-dihydropyridin-2-one](/img/structure/B2729656.png)

![2-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2729661.png)

![(4-((4-bromobenzyl)thio)-2-(3-fluorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2729662.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-methyl-1H-imidazol-1-yl)ethyl)oxalamide](/img/structure/B2729663.png)

![(Z)-ethyl 4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate](/img/structure/B2729667.png)